Ethyl 3-(2-bromophenyl)-2-cyanoacrylate
Overview
Description
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are commonly used in medical, industrial, and household applications. This particular compound features a bromophenyl group, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, ethyl 3-phenyl-2-cyanoacrylate, undergoes bromination to introduce the bromine atom at the ortho position of the phenyl ring.
Esterification: The cyanoacrylate group is esterified with ethanol to form the ethyl ester.
The reaction conditions typically involve the use of bromine or a brominating agent, a suitable solvent such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Polymerization: The cyanoacrylate group can undergo polymerization to form long-chain polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Polymerization: Initiators such as heat, light, or chemical catalysts.
Major Products
Nucleophilic Substitution: Substituted cyanoacrylates with various functional groups.
Hydrolysis: 3-(2-bromophenyl)-2-cyanoacrylic acid.
Polymerization: Polycyanoacrylate polymers.
Scientific Research Applications
Ethyl 3-(2-bromophenyl)-2-cyanoacrylate has several scientific research applications:
Adhesives: Used in the development of strong adhesives for medical and industrial use.
Polymer Chemistry: Studied for its polymerization properties to create new materials.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Research: Investigated for its potential use in drug delivery systems and tissue engineering.
Mechanism of Action
The mechanism of action of ethyl 3-(2-bromophenyl)-2-cyanoacrylate primarily involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate group can rapidly polymerize in the presence of moisture, leading to the formation of a solid adhesive layer. The bromophenyl group can influence the reactivity and stability of the compound, making it suitable for specific applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-bromophenyl)-2-cyanoacrylate: Similar structure but with a methyl ester group.
Ethyl 3-(4-bromophenyl)-2-cyanoacrylate: Bromine atom at the para position.
Ethyl 3-(2-chlorophenyl)-2-cyanoacrylate: Chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom at the ortho position of the phenyl ring. This positioning can influence the compound’s reactivity and properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDUYGRZQWFBHZ-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1Br)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233491 | |
Record name | Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103457-27-8, 59803-32-6 | |
Record name | Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103457-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamic acid, o-bromo-alpha-cyano-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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